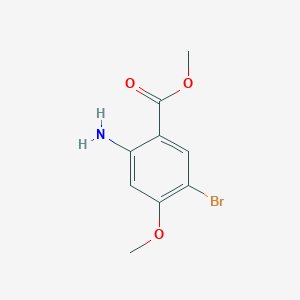

Methyl 2-amino-5-bromo-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-bromo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXCMXLNSVHKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169044-96-6 | |

| Record name | methyl 2-amino-5-bromo-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-amino-5-bromo-4-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable intermediate in the landscape of organic synthesis. For researchers and professionals in drug development, agrochemicals, and materials science, its strategic arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—offers a rich platform for molecular elaboration. The true utility of this molecule lies not in its final application, but in its potential as a cornerstone for constructing more complex, high-value chemical entities. The presence of a halogenated site ripe for cross-coupling, combined with nucleophilic and electrophilic centers, allows for a sequence of diverse and regioselective transformations. This guide provides a technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights for the laboratory professional.

Section 1: Core Chemical and Physical Properties

A precise understanding of a reagent's physical properties is the foundation of its effective use in synthesis. These characteristics dictate the selection of solvents, reaction temperatures, and purification strategies. This compound is typically a solid at room temperature, simplifying its handling and measurement.[1]

| Property | Value | Source(s) |

| CAS Number | 169044-96-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 260.08 g/mol | [2] |

| Appearance | White to slightly yellow crystalline solid | [1] |

| Melting Point | Approx. 80-82 °C | [1] |

| Solubility | Good solubility in common organic solvents (e.g., DMF, Dichloromethane) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [1] |

From an experimental standpoint, the compound's solubility in various organic solvents makes it adaptable to a wide range of reaction conditions, from polar aprotic media for nucleophilic substitutions to nonpolar solvents for certain coupling reactions. Its solid nature and defined melting point are also key indicators of purity that can be readily checked in the lab.

Caption: 2D Structure of the title compound.

Section 2: Spectroscopic Profile for Structural Verification

Characterization is paramount for confirming the identity and purity of any chemical intermediate. The following is an expert interpretation of the expected spectroscopic data for this compound, which serves as a benchmark for laboratory analysis.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

Two singlets in the aromatic region (typically ~6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons on the benzene ring. Their distinct chemical shifts are influenced by the electronic effects of the surrounding amino, bromo, and methoxy groups.

-

A singlet for the methoxy group (-OCH₃) protons, anticipated around 3.8-4.0 ppm.

-

A singlet corresponding to the methyl ester (-COOCH₃) protons, also typically in the 3.8-3.9 ppm range.

-

A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on solvent and concentration but is often observed between 4.0-6.0 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure. Expected signals include:

-

Peaks for the aromatic carbons, with carbons directly attached to heteroatoms (O, N, Br) showing distinct shifts. One would expect six unique signals for the aromatic carbons between 110-160 ppm.

-

A signal for the methyl ester carbonyl carbon (~165-170 ppm).

-

Signals for the methoxy and methyl ester carbons, typically in the 50-60 ppm range.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the functional groups.

-

Two distinct N-H stretching bands for the primary amine group are expected around 3300-3500 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl group should appear around 1700-1730 cm⁻¹.

-

C-O stretching bands for the ether and ester linkages will be present in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). Therefore, two peaks of similar intensity at m/z 259 and 261 would be definitive confirmation of the compound's identity.

Section 3: Synthesis and Chemical Reactivity

Plausible Synthetic Route

A common and logical laboratory-scale synthesis of this compound involves the targeted bromination of a readily available precursor, Methyl 2-amino-4-methoxybenzoate.

Caption: Synthetic workflow for the title compound.

The causality behind this choice of strategy is twofold: the precursor is commercially available, and the activating, ortho-, para-directing nature of the amino and methoxy groups facilitates electrophilic aromatic substitution. The bromine atom is directed to the position ortho to the amino group and meta to the methoxy group, which is the C5 position. N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations as it is a solid that is safer and easier to handle than liquid bromine, providing a controlled source of electrophilic bromine.

Another viable route involves the reduction of the corresponding nitro compound, 2-nitro-5-bromo-4-methoxybenzoic acid methyl ester.[1] This is a classic transformation where reagents like iron powder in acetic acid or catalytic hydrogenation can be employed to selectively reduce the nitro group to an amine without affecting the other functional groups.[4]

Core Reactivity: A Chemist's Perspective

The molecule's value is defined by its reactivity. Understanding the interplay of its functional groups is key to designing subsequent synthetic steps.

-

Suzuki-Miyaura Cross-Coupling (at the Bromine site): The C-Br bond is the most valuable site for building molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug discovery.[5]

-

Buchwald-Hartwig Amination: The C-Br bond can also be converted to a C-N bond using palladium catalysis, enabling the introduction of a secondary or tertiary amine.

-

Amine Group Reactions: The primary amine at the C2 position is nucleophilic. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or undergo diazotization to be converted into other functional groups.

-

Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylic acid. This unmasks a new functional group for further chemistry, such as amide bond formation.

Section 4: Applications in Drug Development and Research

This compound is not an end product but a versatile scaffold. Its primary application is as an intermediate in the synthesis of heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the amino and ester functionalities are perfectly positioned to participate in condensation reactions to form quinazolinones, a privileged scaffold in medicinal chemistry.[1] The ability to introduce a wide variety of substituents at the C5 position via cross-coupling reactions allows for the systematic exploration of a compound's structure-activity relationship (SAR) during a drug discovery campaign.[5]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable.

-

Hazards: This compound may cause skin, eye, and respiratory system irritation.[1] Direct contact and inhalation of dust should be avoided.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][7] When handling the powder, a dust mask or work in a well-ventilated fume hood is necessary.[8]

-

Handling: Use in a well-ventilated area. Avoid dust formation.[6] Ensure that emergency eyewash stations and safety showers are readily accessible.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow degradation.[1]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6]

Section 6: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of this reagent, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and serves as a starting point for optimization.

Objective: To synthesize Methyl 2-amino-4-methoxy-5-phenylbenzoate.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous

-

1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an oxygen-free environment is critical for the integrity of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to prevent oxidation of the catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure product.

This protocol provides a robust framework, with the choice of ligand, base, and solvent system being key variables that can be optimized to improve yield and reaction time.

References

-

Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

-

ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. [Link]

-

The Royal Society of Chemistry. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

-

Gsrs. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. [Link]

-

Chemicalbridge. This compound. [Link]

-

Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 169044-96-6 | UGA04496 [biosynth.com]

- 3. This compound,169044-96-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

The Strategic Utility of Methyl 2-amino-5-bromo-4-methoxybenzoate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS No. 169044-96-6). This document provides an in-depth analysis of this versatile synthetic building block, offering field-proven insights into its strategic application in medicinal chemistry and materials science.

Introduction: A Key Intermediate in Complex Synthesis

This compound is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and functional materials.[1][2] Its strategic arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—on a central benzene ring offers a rich platform for a variety of chemical transformations. This guide will delve into the technical specifics of this compound, from its synthesis and characterization to its applications and safety considerations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 169044-96-6 | [2] |

| Molecular Formula | C₉H₁₀BrNO₃ | [2] |

| Molecular Weight | 260.08 g/mol | [2] |

| Appearance | White to slightly yellow crystalline solid | [1] |

| Melting Point | Approximately 80-82 °C | [1] |

| Solubility | Good solubility in common organic solvents | [1] |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)Br | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the strategic introduction of the various functional groups onto the benzene ring. A plausible synthetic route is outlined below.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Nitration of a suitable precursor

A common strategy involves the nitration of a substituted benzoic acid or ester to introduce the nitro group, which can later be reduced to the amine.

Step 2: Bromination

The introduction of the bromine atom can be achieved using a suitable brominating agent, with the regioselectivity of the reaction being directed by the existing substituents on the ring.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid.[1]

Step 4: Esterification

If the synthesis starts from the corresponding carboxylic acid, the final step would be esterification to form the methyl ester.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings.

This compound is a key building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics. For instance, it can be envisioned as a precursor for the synthesis of substituted quinazolines and other heterocyclic scaffolds that are prevalent in medicinal chemistry.[1] The strategic placement of the substituents allows for the precise tuning of the electronic and steric properties of the final molecule, which is crucial for optimizing its pharmacological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advised to handle the compound in a well-ventilated area, such as a fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its polysubstituted nature provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and functional materials.

References

-

ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester.[Link]

Sources

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS: 169044-96-6)

Abstract

Methyl 2-amino-5-bromo-4-methoxybenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, a methoxy group, and a methyl ester, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, strategic applications in synthesis, detailed experimental protocols for its preparation and characterization, and essential safety guidelines. The narrative emphasizes the chemical logic behind methodological choices, ensuring a deep understanding of the compound's utility and handling.

Compound Identification and Physicochemical Properties

This compound is a substituted methyl benzoate derivative. Precise identification is paramount, as several structural isomers exist with closely related properties. The information presented here pertains specifically to the CAS number 169044-96-6.

Key Data Summary

All quantitative and identifying data for the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 169044-96-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][2][3] |

| Molecular Weight | 260.09 g/mol | [1][3] |

| Appearance | White to slightly yellow crystalline solid | [2] |

| Melting Point | Approximately 80-82 °C | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | [2] |

| InChI Key | CUMRIXJSGJTGSE-UHFFFAOYSA-N | [3] |

The Importance of Isomeric Specificity

Researchers must exercise caution, as commercially available isomers can be easily confused. Key isomers include:

-

Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS: 111049-68-4) [3]

-

Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 1256955-36-8) [4][5]

The distinct substitution patterns of these isomers lead to different reactivity profiles and outcomes in synthetic schemes. Always verify the CAS number and review characterization data (e.g., NMR) to confirm the identity of the starting material.

Strategic Role in Synthetic Chemistry and Drug Discovery

The molecular architecture of this compound makes it a versatile intermediate for the synthesis of complex heterocyclic systems and other targeted molecules, particularly in the pharmaceutical industry.

-

Nucleophilic Amino Group: The aniline-type amino group is a potent nucleophile, ideal for forming amides, sulfonamides, or for use in cyclization reactions to build heterocyclic rings like quinazolines or benzimidazoles.

-

Versatile Bromine Atom: The bromine atom is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of diverse substituents.

-

Ester Moiety: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-based transformations. It can also be reduced to a primary alcohol.

-

Electron-Donating Groups: The ortho-amino and para-methoxy groups are strongly activating, influencing the regioselectivity of further electrophilic aromatic substitution reactions and modulating the electronic properties of the molecule.

This combination of functional groups is frequently sought after in the design of scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where precise control over substitution is required to optimize potency and selectivity. For instance, related substituted aminobenzoic acid derivatives form the core of molecules targeting the 5-HT4 receptor.[6]

Synthesis and Characterization Workflow

A robust and reproducible synthesis is critical for obtaining high-purity material. The most common and logical approach involves the selective reduction of a nitro-group precursor.

Retrosynthetic Analysis

The synthesis can be logically deconstructed as shown below. The primary disconnection is the reduction of the nitro group, a reliable and high-yielding transformation. This intermediate is accessible from a commercially available precursor via bromination.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Nitro-Group Reduction

This protocol describes the synthesis starting from the corresponding nitro-analogue, Methyl 5-bromo-4-methoxy-2-nitrobenzoate. The use of iron in acetic acid is a classic, cost-effective, and highly efficient method for this transformation.

Materials:

-

Methyl 5-bromo-4-methoxy-2-nitrobenzoate (1.0 eq)

-

Iron powder, <325 mesh (5.0 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromo-4-methoxy-2-nitrobenzoate and glacial acetic acid (approx. 10 mL per gram of starting material).

-

Reagent Addition: Stir the suspension and add the iron powder portion-wise over 15 minutes. The reaction is exothermic; maintain the internal temperature below 60 °C with a water bath if necessary.

-

Reaction Monitoring: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Rationale for Choices:

-

Iron/Acetic Acid: This system is chosen for its high chemoselectivity. It reliably reduces the aromatic nitro group without affecting the ester functionality or causing debromination.[2]

-

Celite® Filtration: This is crucial for efficiently removing fine iron particles and iron oxide byproducts, which can complicate the subsequent extraction.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the final product meets the required purity standards for subsequent research.

Caption: Post-synthesis workflow for purification and analysis.

Spectroscopic and Analytical Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the expected signals for verifying the identity and purity of this compound.

| Technique | Expected Data & Interpretation |

| ¹H NMR | ~7.7 ppm (s, 1H): Aromatic proton ortho to the ester. ~6.5 ppm (s, 1H): Aromatic proton ortho to the amino group. ~4.5-5.5 ppm (br s, 2H): Amine (-NH₂) protons; chemical shift can vary. ~3.85 ppm (s, 3H): Methoxy (-OCH₃) protons. ~3.80 ppm (s, 3H): Methyl ester (-COOCH₃) protons. |

| ¹³C NMR | ~167 ppm: Ester carbonyl carbon. ~155-160 ppm: Aromatic carbon attached to the methoxy group. ~145-150 ppm: Aromatic carbon attached to the amino group. ~125-130 ppm: Aromatic CH carbon. ~110-115 ppm: Aromatic CH carbon. ~105-110 ppm: Aromatic carbon attached to the ester. ~95-100 ppm: Aromatic carbon attached to bromine. ~56 ppm: Methoxy carbon. ~52 ppm: Methyl ester carbon. |

| FT-IR (cm⁻¹) | 3490-3350: Two distinct bands for N-H stretching of the primary amine. ~1700: Strong C=O stretching of the ester. ~1620: N-H bending (scissoring). ~1250: C-O stretching (aryl ether). |

| Mass Spec (m/z) | M⁺ at 260, M⁺+2 at 262: The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom. |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is an irritant and should be handled with appropriate precautions.

| Category | Guideline | Source(s) |

| GHS Pictograms | Warning | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Based on parent acid. | [7] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [2][7][8] |

| Handling | Avoid generating dust. Avoid direct contact with skin, eyes, and respiratory system. Wash hands thoroughly after handling. | [2][8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. | [8] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | [8][9] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. Its multiple, orthogonally reactive functional groups provide a robust platform for molecular elaboration. By understanding its properties, employing logical synthetic strategies, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific and drug discovery objectives.

References

-

2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester . ChemBK. [Link]

-

A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate . Eureka. [Link]

-

Methyl 2-amino-5-bromobenzoate . ResearchGate. [Link]

-

New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors . Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound | 169044-96-6 | UGA04496 [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-amino-5-bromo-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. methyl 2-amino-4-bromo-5-methoxybenzoate 97% | CAS: 1256955-36-8 | AChemBlock [achemblock.com]

- 5. Methyl 2-Amino-4-Bromo-5-Methoxybenzoate - CAS:1256955-36-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in the synthesis of various high-value chemical entities. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural elucidation, physicochemical properties, and reactivity, underpinning its significance in modern organic chemistry.

Compound Identification and Nomenclature

The compound of interest is systematically named This compound . This International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular architecture, which is foundational to understanding its chemical behavior.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 169044-96-6[1] |

| Molecular Formula | C₉H₁₀BrNO₃[1] |

| Molecular Weight | 260.08 g/mol [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)Br[1] |

| Appearance | White to slightly yellow crystalline solid[2] |

| Melting Point | Approximately 80-82 °C[2] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical pathway involves the initial preparation of the precursor, Methyl 2-amino-4-methoxybenzoate, followed by a regioselective bromination.

Step 1: Synthesis of Methyl 2-amino-4-methoxybenzoate

The precursor is synthesized via Fischer esterification of 4-amino-2-methoxybenzoic acid. The use of an acid catalyst in an excess of methanol drives the reaction towards the formation of the methyl ester.

-

Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1.0 equivalent) in methanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-4-methoxybenzoate. Further purification can be achieved by recrystallization.

Step 2: Bromination to Yield this compound

The second step involves the electrophilic aromatic substitution of the synthesized ester. The amino and methoxy groups are ortho-, para-directing. Given the steric hindrance at the position ortho to the amino group and the electronic activation provided by both groups, the bromine atom is directed to the position ortho to the amino group and para to the methoxy group. N-Bromosuccinimide (NBS) is an effective and selective brominating agent for this transformation. A similar procedure is employed for the synthesis of related compounds like methyl 4-amino-5-chloro-2-methoxybenzoate, where N-chlorosuccinimide is used.[3]

-

Reaction Setup: Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution while stirring at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Quenching: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a crystalline solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C3-H) | ~6.5-6.7 | Singlet | 1H |

| Aromatic-H (C6-H) | ~7.8-8.0 | Singlet | 1H |

| Amine (-NH₂) | ~4.5-5.5 | Broad Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet | 3H |

| Ester Methyl (-COOCH₃) | ~3.7-3.9 | Singlet | 3H |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic C-O | ~150-155 |

| Aromatic C-N | ~145-150 |

| Aromatic C-Br | ~110-115 |

| Aromatic C-H | ~110-130 |

| Methoxy (-OCH₃) | ~55-60 |

| Ester Methyl (-COOCH₃) | ~50-55 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 | Two sharp bands for a primary amine.[1] |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands.[4] |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, medium intensity bands. |

| C=O Stretch (Ester) | 1700-1725 | Strong, sharp absorption. |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to strong intensity bands.[4] |

| C-O Stretch (Ester/Ether) | 1000-1300 | Strong intensity bands. |

| C-Br Stretch | 500-600 | Medium to weak intensity band. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5]

| Ion | Expected m/z | Notes |

| [M]⁺ | 259 | Corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | 261 | Corresponding to the ⁸¹Br isotope, with approximately equal intensity to the M⁺ peak.[5] |

Key fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃) or the carbomethoxy group (•COOCH₃).

Reactivity and Applications

This compound is a versatile intermediate due to its array of functional groups.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key handle for introducing nitrogen-containing moieties.

-

Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

The strategic placement of these functional groups makes this compound a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems. For instance, it serves as a building block for the synthesis of benzothiazole derivatives, which are known to have a wide range of biological activities and are of interest in drug discovery.[6] The presence of both a bromo substituent and a methoxy group can influence the biological efficacy of the final compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a compound of significant interest to the synthetic chemistry community. Its well-defined synthesis, rich chemical reactivity, and utility as a precursor to complex molecular architectures, particularly in the realm of medicinal chemistry, underscore its importance. This guide provides a foundational understanding for researchers and developers working with this versatile chemical intermediate.

References

-

ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

ResearchGate. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. arabjchem.org [arabjchem.org]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the characterization of the target molecule and its precursors. The synthesis is presented as a multi-step process commencing from commercially available starting materials, emphasizing safety, scalability, and purity of the final product.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methoxy group on the benzene ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The synthetic approach detailed in this guide is a multi-step sequence designed for efficiency and reliability. The core of our strategy involves the following key transformations:

-

Esterification: Protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.

-

Nitration: Introduction of a nitro group, which will later be reduced to the desired amino group. The directing effects of the existing substituents are a key consideration in this step.

-

Bromination: Regioselective installation of the bromine atom onto the aromatic ring. The activating and directing effects of the substituents play a crucial role in achieving the desired isomer.

-

Reduction: Conversion of the nitro group to the primary amine, yielding the final target molecule.

This pathway is designed to be logical, with each step setting up the molecule for the subsequent transformation in a controlled manner.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a linear sequence of reactions, each with a specific purpose.

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Step 1: Esterification of 2-Amino-4-methoxybenzoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This protects the carboxylic acid from participating in side reactions during the subsequent bromination step.

Protocol:

-

To a solution of 2-amino-4-methoxybenzoic acid (1.0 eq) in methanol (10-15 volumes), add concentrated sulfuric acid (0.2-0.3 eq) dropwise at room temperature.[1]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-amino-4-methoxybenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Step 2: Bromination of Methyl 2-amino-4-methoxybenzoate

The second step is the regioselective bromination of the aromatic ring. The amino and methoxy groups are ortho, para-directing, and the bromine will preferentially add to the position para to the methoxy group and ortho to the amino group, which is the desired C-5 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[2]

Protocol:

-

Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 1 hour, while maintaining the temperature at 0 °C.[3]

-

Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel.

Characterization of the Final Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| Appearance | White to slightly yellow crystalline solid.[4] |

| Molecular Formula | C₉H₁₀BrNO₃[4][5] |

| Molecular Weight | 260.09 g/mol [4] |

| Melting Point | Approximately 80-82 °C.[4] |

| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.8-3.9 ppm), a singlet for the methoxy protons (~3.8-3.9 ppm), distinct signals for the aromatic protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Expected signals include peaks for the methyl ester carbon, the methoxy carbon, aromatic carbons, and a carbonyl carbon. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-O stretching of the ether and ester. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic isotopic pattern for the bromine atom. |

Mechanistic Insights

Understanding the reaction mechanisms provides a deeper insight into the synthesis and helps in troubleshooting potential issues.

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by methanol.

Electrophilic Aromatic Bromination

The bromination of the aromatic ring proceeds via an electrophilic aromatic substitution mechanism.[6][7][8] The electrophile, in this case, is a source of Br⁺, which is generated from NBS. The electron-donating amino and methoxy groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions.

Caption: A simplified representation of the electrophilic aromatic bromination mechanism.

Safety Considerations

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Corrosive and can cause severe burns. Handle with extreme care.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Organic Solvents: Flammable and may be toxic. Handle in a fume hood away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route for the preparation of this compound. By providing detailed experimental protocols, characterization data, and mechanistic insights, we aim to equip researchers with the necessary information to successfully synthesize this valuable intermediate for their research and development endeavors. The presented methodology is scalable and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis.

References

- Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. (n.d.).

- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem. (n.d.).

- esterification of benzoic acid to methyl benzoate. (n.d.).

- ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents. (n.d.).

- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).

- Esterification test of Benzoic acid - YouTube. (2020, November 17).

- A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. (n.d.).

- Bromination via a Free Radical Mechanism - BYJU'S. (n.d.).

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.).

- Bromination of benzene (video) | Khan Academy. (n.d.).

- 3-Synthesis of Aniline by Reduction of Nitrobenzene | PDF | Amine | Distillation - Scribd. (2025, September 28).

- aromatic nitration & aniline synthesis - YouTube. (2019, October 7).

- Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (2020, August 22).

- Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. (n.d.).

- Aniline - Wikipedia. (n.d.).

- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. (n.d.).

- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate - Benchchem. (n.d.).

- A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2 - Benchchem. (n.d.).

- (PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. (n.d.).

- This compound | 169044-96-6 | UGA04496 - Biosynth. (n.d.).

- 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - ChemicalBook. (n.d.).

- METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester(1256955-36-8) 1H NMR spectrum. (n.d.).

- 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester - ChemBK. (2024, April 9).

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).

- Supporting Information - CDC Stacks. (n.d.).

- methyl 2-amino-4-bromo-5-methoxybenzoate 97% | CAS: 1256955-36-8 | AChemBlock. (n.d.).

- Methyl 2-amino-5-bromobenzoate 96 52727-57-8 - Sigma-Aldrich. (n.d.).

- Methyl 2-amino-4-bromo-5-methoxybenzoate - - Sigma-Aldrich. (n.d.).

- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. (n.d.).

- 35290-97-2|4-Amino-5-bromo-2-methoxybenzoic acid|BLD Pharm. (n.d.).

- 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.).

- 2-Amino-5-methylbenzoic acid - the NIST WebBook. (n.d.).

- methyl 4-methoxybenzoate Proton Full Spectrum - Wired Chemist. (n.d.).

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.).

- United States Patent - Googleapis.com. (n.d.).

- 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID - gsrs. (n.d.).

- CN112521318A - Preparation method of amisulpride important intermediate - Google Patents. (n.d.).

- Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. (n.d.).

- Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 169044-96-6 | UGA04496 [biosynth.com]

- 6. fiveable.me [fiveable.me]

- 7. byjus.com [byjus.com]

- 8. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to the Starting Materials for Methyl 2-amino-5-bromo-4-methoxybenzoate

Introduction: The Significance of Methyl 2-amino-5-bromo-4-methoxybenzoate in Modern Drug Discovery

This compound is a key starting material in the synthesis of numerous pharmacologically active molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a methoxy group on a benzoate scaffold, makes it a versatile building block for medicinal chemists. Notably, this compound is a crucial intermediate in the synthesis of Anlotinib, a multi-targeting tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3][4] The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with therapeutic potential. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles.

The Primary Synthetic Pathway: A Two-Step Approach

The most direct and industrially viable synthesis of this compound commences with the readily available starting material, 2-Amino-4-methoxybenzoic acid. The synthesis proceeds in two distinct steps: a Fischer esterification to form the methyl ester intermediate, followed by a regioselective bromination.

Caption: Overall synthetic scheme for this compound.

Part 1: The Cornerstone Starting Material: 2-Amino-4-methoxybenzoic Acid

The selection of a suitable starting material is paramount for a successful and scalable synthesis. 2-Amino-4-methoxybenzoic acid is the preferred precursor due to its commercial availability and the straightforward nature of the subsequent transformations.

Properties and Sourcing of 2-Amino-4-methoxybenzoic Acid

A thorough understanding of the physical and chemical properties of the starting material is essential for safe handling and optimal reaction setup.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 164-168 °C | |

| Solubility | Soluble in methanol, ethanol, and dimethylformamide | |

| CAS Number | 4294-95-5 | [5] |

Several reputable chemical suppliers offer 2-Amino-4-methoxybenzoic acid in various grades and quantities. Researchers should select a supplier that provides a comprehensive Certificate of Analysis (CoA) to ensure the purity and identity of the material.

Part 2: The Synthesis of Methyl 2-amino-4-methoxybenzoate via Fischer Esterification

The first step in the synthesis is the conversion of the carboxylic acid group of 2-Amino-4-methoxybenzoic acid into its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol as both the solvent and the reactant, with a strong acid catalyst.[6][7]

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of Methyl 2-amino-5-bromo-4-methoxybenzoate: A Technical Guide

Abstract

This technical guide provides an in-depth retrosynthetic analysis for the synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The analysis explores multiple strategic disconnections, evaluating the merits and potential challenges of each pathway. Detailed experimental protocols, supported by mechanistic insights and authoritative references, are provided for the most plausible forward synthesis routes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Target Molecule

This compound (1) is a substituted aniline derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, and a methoxy group on a methyl benzoate scaffold, makes it a versatile building block for the synthesis of complex heterocyclic systems and other biologically active molecules. A robust and efficient synthesis of this intermediate is therefore of considerable importance.

Target Molecule (1):

-

IUPAC Name: this compound

-

CAS Number: 169044-96-6[1]

-

Molecular Formula: C9H10BrNO3[1]

-

Molecular Weight: 260.1 g/mol [1]

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule (1) begins by considering the disconnection of the primary functional groups. The amino and bromo substituents on the aromatic ring are prime candidates for disconnection via well-established electrophilic aromatic substitution or related transformations.

Diagram 1: Primary Retrosynthetic Disconnections

Caption: Primary retrosynthetic disconnections of the target molecule.

Two primary disconnection strategies are immediately apparent:

-

Pathway A: C-N Disconnection: Disconnecting the C-N bond via a functional group interconversion (FGI) leads to the corresponding nitro compound, Methyl 5-bromo-4-methoxy-2-nitrobenzoate (2). The amino group can be introduced in the final step by reduction of the nitro group.

-

Pathway B: C-Br Disconnection: Alternatively, disconnecting the C-Br bond leads to Methyl 2-amino-4-methoxybenzoate (3). The bromine atom can then be introduced via electrophilic bromination.

The viability of each pathway depends on the directing effects of the substituents and the compatibility of the functional groups with the proposed reaction conditions.

In-Depth Analysis of Synthetic Pathways

Pathway A: Synthesis via a Nitro Intermediate

This pathway commences with a readily available starting material, 4-methoxybenzoic acid (p-anisic acid). The key steps involve nitration, bromination, esterification, and finally, reduction of the nitro group.

Diagram 2: Forward Synthesis via Pathway A

Caption: Synthetic route starting from 4-methoxybenzoic acid.

Step-by-Step Rationale and Protocol:

-

Nitration of 4-Methoxybenzoic Acid (4): The methoxy group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution.[2][3][4] The carboxylic acid group is a deactivating and meta-directing group. The powerful directing effect of the methoxy group will dominate, leading to nitration at the position ortho to the methoxy group and meta to the carboxylic acid, yielding 4-methoxy-3-nitrobenzoic acid (5).

-

Protocol: To a cooled (0-5 °C) solution of 4-methoxybenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.[5][6] The reaction is carefully monitored and then quenched by pouring onto ice. The precipitated product is filtered and washed.

-

-

Esterification of 4-Methoxy-3-nitrobenzoic Acid (5): Standard Fischer esterification is employed to convert the carboxylic acid to the methyl ester (6).

-

Protocol: The nitro-acid (5) is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. The reaction is worked up by neutralizing the acid and extracting the ester.

-

-

Bromination of Methyl 4-methoxy-3-nitrobenzoate (6): The methoxy group is activating and ortho, para-directing, while the nitro and ester groups are deactivating and meta-directing. The position ortho to the methoxy group and meta to both deactivating groups is the most favorable for electrophilic substitution, leading to the desired product (2).

-

Protocol: The nitro-ester (6) is dissolved in a suitable solvent like acetic acid, and a solution of bromine in acetic acid is added. The reaction is stirred until completion, followed by workup to isolate the brominated product.

-

-

Reduction of the Nitro Group: The final step is the selective reduction of the nitro group to an amine. Several methods are available for this transformation, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media.[7][8][9]

-

Protocol (SnCl2/HCl): The bromo-nitro-ester (2) is dissolved in ethanol, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added. The mixture is heated, and after completion, the product is isolated by basification and extraction.

-

Table 1: Summary of Pathway A

| Step | Transformation | Key Reagents | Expected Yield | Purity |

| 1 | Nitration | HNO3, H2SO4 | 85-95% | >98% |

| 2 | Esterification | CH3OH, H2SO4 | 90-98% | >99% |

| 3 | Bromination | Br2, Acetic Acid | 70-85% | >97% |

| 4 | Reduction | SnCl2·2H2O, HCl | 80-90% | >98% |

Pathway B: Synthesis via an Amino Intermediate

This alternative route begins with methyl 4-methoxybenzoate and introduces the amino group early in the sequence.

Diagram 3: Forward Synthesis via Pathway B

Caption: Synthetic route involving an amino intermediate.

Step-by-Step Rationale and Protocol:

-

Nitration of Methyl 4-methoxybenzoate (7): Similar to Pathway A, nitration occurs ortho to the activating methoxy group, yielding Methyl 4-methoxy-3-nitrobenzoate (6).[5][6][10][11][12]

-

Reduction of the Nitro Group: The nitro group of (6) is reduced to an amine to give Methyl 3-amino-4-methoxybenzoate (8).

-

Protection of the Amino Group: The highly activating amino group needs to be protected to control the subsequent bromination step and prevent oxidation. Acetylation is a common protection strategy.

-

Protocol: The amino-ester (8) is treated with acetic anhydride in the presence of a base like pyridine or sodium acetate to yield the acetamido derivative (9).

-

-

Bromination of the Acetamido Compound (9): The acetamido group is also an activating, ortho, para-directing group. Bromination will occur at the position ortho to the acetamido group and meta to the ester, which is the desired position.

-

Protocol: The protected amine (9) is treated with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid.[13]

-

-

Deprotection of the Amino Group: The final step is the hydrolysis of the amide to regenerate the free amine.

-

Protocol: The bromo-acetamido-ester (10) is heated with aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl group and afford the target molecule (1).

-

Table 2: Summary of Pathway B

| Step | Transformation | Key Reagents | Expected Yield | Purity |

| 1 | Nitration | HNO3, H2SO4 | 85-95% | >98% |

| 2 | Reduction | Fe, NH4Cl | 85-95% | >98% |

| 3 | Acetylation | Acetic Anhydride | 90-98% | >99% |

| 4 | Bromination | NBS, CH2Cl2 | 75-85% | >97% |

| 5 | Deacetylation | HCl(aq) or NaOH(aq) | 80-90% | >98% |

Comparison of Pathways and Conclusion

Both pathways offer viable routes to the target molecule. Pathway A is more direct, with fewer steps. However, handling of elemental bromine requires caution. Pathway B, while longer due to the protection/deprotection sequence, might offer better control over the bromination step and potentially higher overall yields. The choice of pathway will depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. For large-scale production, the shorter route (Pathway A) might be more economically favorable. Both routes rely on well-established and high-yielding reactions, making the synthesis of this compound accessible to a skilled synthetic chemist.

References

- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

- Brainly.in. (2023, July 26). Anisole undergoes electrophilic substitution reaction.

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. doi: 10.4236/ijoc.2016.62010.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

- Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid.

- YouTube. (2023, January 22). Aromatic electrophilic substitution of ethers| Nirtation| Anisole.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Biosynth. (n.d.). This compound.

- PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.

- RSC Education. (n.d.). Nitration of methyl benzoate.

- University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- University of Missouri. (n.d.). NITRATION OF METHYL BENZOATE.

Sources

- 1. This compound | 169044-96-6 | UGA04496 [biosynth.com]

- 2. brainly.in [brainly.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Nitration of Methyl Benzoate Experiment [praxilabs.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. aiinmr.com [aiinmr.com]

- 13. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

Foreword: Unveiling the Physicochemical Landscape of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This compound stands as a crucial building block in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical and materials science sectors. A comprehensive understanding of its fundamental physical and spectroscopic properties is paramount for its effective utilization, enabling precise reaction control, robust analytical method development, and assurance of material quality. This guide provides a detailed exploration of these characteristics, offering both established data and field-proven methodologies for their verification. By grounding our discussion in the principles of analytical chemistry and spectroscopy, we aim to equip researchers with the knowledge necessary to confidently handle and characterize this important compound.

Core Molecular and Physical Attributes

This compound is a polysubstituted aromatic ester. The interplay of its electron-donating amino and methoxy groups, the electron-withdrawing methyl ester, and the sterically demanding bromine atom dictates its chemical reactivity and physical behavior.

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₃ | [1] |

| Molecular Weight | 260.08 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline solid | [2] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Good solubility in common organic solvents. | |

| CAS Number | 169044-96-6 | [1] |

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound with the complexity of this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal identification and purity assessment. While experimentally determined spectra for this specific compound are not publicly available, this section outlines the expected spectral features based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm relative to a tetramethylsilane (TMS) standard are as follows:

-

Aromatic Protons (2H): Due to the substitution pattern, there will be two protons on the aromatic ring. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton ortho to the amino group is expected to be the most shielded (lowest ppm), while the proton between the bromine and the ester group will be the most deshielded (highest ppm).

-

Amino Protons (2H, broad singlet): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methoxy Protons (3H, singlet): The three equivalent protons of the methoxy group will present as a sharp singlet.

-

Methyl Ester Protons (3H, singlet): The three equivalent protons of the methyl ester group will also appear as a sharp singlet, typically slightly downfield from the methoxy protons.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (1C): The ester carbonyl carbon will be the most deshielded carbon, appearing at the downfield end of the spectrum (typically 165-175 ppm).

-

Aromatic Carbons (6C): The six carbons of the benzene ring will have distinct chemical shifts determined by the attached substituents. Carbons bearing the oxygen of the methoxy group and the nitrogen of the amino group will be significantly shielded, while the carbon attached to the bromine atom will also show a characteristic shift.

-

Methoxy Carbon (1C): The carbon of the methoxy group will appear in the typical range for such functionalities (around 55-65 ppm).

-

Methyl Ester Carbon (1C): The carbon of the methyl ester will also have a characteristic chemical shift in a similar region to the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The expected characteristic absorption bands (in cm⁻¹) are:

-

N-H Stretching (approx. 3300-3500 cm⁻¹): Two bands are expected for the primary amine, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretching (approx. 2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations will be observed in this region.

-

C=O Stretching (approx. 1700-1730 cm⁻¹): A strong absorption band corresponding to the stretching of the ester carbonyl group.

-

C=C Stretching (approx. 1450-1600 cm⁻¹): Aromatic ring skeletal vibrations.

-

C-O Stretching (approx. 1200-1300 cm⁻¹): Stretching vibrations of the ester and ether C-O bonds.

-

C-N Stretching (approx. 1250-1350 cm⁻¹): Stretching vibration of the aromatic amine C-N bond.

-

C-Br Stretching (approx. 500-650 cm⁻¹): This absorption is in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the methyl ester group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), as well as fragmentation of the aromatic ring.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle.

-